molecular formula C8H11NO2 B020445 Benzenamine, acetate CAS No. 542-14-3

Benzenamine, acetate

Cat. No. B020445
CAS RN: 542-14-3
M. Wt: 153.18 g/mol
InChI Key: FHSWXOCOMAVQKE-UHFFFAOYSA-N
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Description

Benzenamine, also known as Aniline , is an organic compound with the formula C6H5NH2 . It consists of a phenyl group (−C6H5) attached to an amino group (−NH2), making it the simplest aromatic amine . It is an industrially significant commodity chemical, as well as a versatile starting material for fine chemical synthesis .


Synthesis Analysis

The synthesis of Benzenamine, acetate, also known as Aniline Acetate, involves the reaction of 2-Vinylpyridine and Acetic acid with Aniline . This process is part of a broader category of reactions involving benzene derivatives .


Molecular Structure Analysis

The molecular structure of Benzenamine, acetate consists of a benzene ring (C6H5) attached to an amino group (NH2) . This results in the chemical formula C6H5NH2 . As an amine, aniline has a lone pair of electrons on the nitrogen atom that can participate in a wide range of chemical reactions .


Chemical Reactions Analysis

Benzenamine, acetate undergoes various chemical reactions. For instance, it can be involved in the benzoin condensation starting from benzaldehyde and the subsequent benzoin amidation to benzamide . The reaction can be efficiently carried out under very mild conditions in an electrolysis cell .


Physical And Chemical Properties Analysis

Aniline, the base compound of Benzenamine, acetate, has a boiling point of about 184°C and a melting point of about -6°C . It is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether .

Mechanism of Action

While the exact mechanism of action for Benzenamine, acetate is not specified, it’s worth noting that benzenamine, in general, demonstrates various mechanisms of action that differ from those of traditional aspirin-like NSAIDs .

Safety and Hazards

Benzene, a related compound, is known to be a carcinogen and people can be exposed to it by inhalation or via skin absorption . Aniline, another related compound, does not pose risks of secondary contamination to others .

Future Directions

Research on benzenamine and its derivatives continues to be a topic of interest. For instance, a study has investigated the inhibitory effects of benzenamine on the development, aflatoxin biosynthesis, and virulence in Aspergillus flavus . This research indicates that benzenamine has potential to act as a fumigant against pathogenic A. flavus .

properties

IUPAC Name

acetic acid;aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N.C2H4O2/c7-6-4-2-1-3-5-6;1-2(3)4/h1-5H,7H2;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSWXOCOMAVQKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060254
Record name Benzenamine, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenamine, acetate

CAS RN

542-14-3
Record name Aniline, acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=542-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aniline acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, acetate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Anilinium acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.003
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANILINE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K3OS48D34
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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